molecular formula C52H78O3 B1236112 Nonaprenyl-4-hydroxybenzoate CAS No. 38332-13-7

Nonaprenyl-4-hydroxybenzoate

Cat. No. B1236112
CAS RN: 38332-13-7
M. Wt: 751.2 g/mol
InChI Key: YKKKMRBEPIZPBH-XWEAJCOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-all-trans-nonaprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted at position 3 by a nonaprenyl group. It is a monohydroxybenzoic acid and an olefinic compound. It is a conjugate acid of a 4-hydroxy-3-all-trans-nonaprenylbenzoate.

Scientific Research Applications

Ubiquinone Biosynthesis

Nonaprenyl-4-hydroxybenzoate plays a critical role in the biosynthesis of ubiquinone, an essential component in cellular energy production. Kalén et al. (1990) found that nonaprenyl-4-hydroxybenzoate transferase, an enzyme involved in ubiquinone biosynthesis, is primarily located in the endoplasmic reticulum-Golgi system of rat liver. The study highlights the enzyme's specific activity in various subcellular fractions, emphasizing its significant role in ubiquinone-9 synthesis (Kalén et al., 1990).

Enzymatic Synthesis

Gupta and Rudney (1985) explored 4-hydroxybenzoate polyprenyltransferase, a key enzyme in ubiquinone synthesis, using nonaprenyl pyrophosphate as a polyprenyl side chain source. Their research provides insights into the enzymatic process combining the benzoquinone ring precursor with the polyisoprenoid side chain, producing 3-polyprenyl-4-hydroxybenzoate, a precursor to ubiquinone (Gupta & Rudney, 1985).

Metabolic Studies in Mitochondria

Nishino and Rudney (1977) studied the properties of 4-hydroxybenzoate: polyprenyl transferase in rat and guinea pig liver mitochondria. They found that detergents like Triton X-100 can alter the biosynthetic pattern, leading to a preference for decaprenyl pyrophosphate over nonaprenyl in the presence of solanesyl pyrophosphate and isopentenyl pyrophosphate (Nishino & Rudney, 1977).

Role in Heart Metabolism

Yamamoto et al. (1989) identified regulatory sites in ubiquinone biosynthesis in the perfused rat heart. The study demonstrated that the isolated heart could incorporate p-hydroxybenzoate into ubiquinones and other lipids, including 3-nonaprenyl 4-hydroxybenzoate. This finding suggests potential regulatory steps in the biosynthetic pathway of ubiquinone in the heart (Yamamoto et al., 1989).

properties

CAS RN

38332-13-7

Molecular Formula

C52H78O3

Molecular Weight

751.2 g/mol

IUPAC Name

4-hydroxy-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid

InChI

InChI=1S/C52H78O3/c1-40(2)19-11-20-41(3)21-12-22-42(4)23-13-24-43(5)25-14-26-44(6)27-15-28-45(7)29-16-30-46(8)31-17-32-47(9)33-18-34-48(10)35-36-49-39-50(52(54)55)37-38-51(49)53/h19,21,23,25,27,29,31,33,35,37-39,53H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,54,55)/b41-21+,42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+

InChI Key

YKKKMRBEPIZPBH-XWEAJCOCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C)C)C

synonyms

3-nonaprenyl-4-hydroxybenzoate
PPHB-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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